![molecular formula C13H10OS2 B14139794 (5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol CAS No. 1211-41-2](/img/structure/B14139794.png)
(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol is an organic compound belonging to the class of bithiophenes It is characterized by the presence of a but-3-en-1-yn-1-yl group attached to the 5-position of a 2,2’-bithiophene core, with a methanol group at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the But-3-en-1-yn-1-yl Group: The but-3-en-1-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated bithiophene derivative.
Addition of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, where a formyl group is first introduced and then reduced to a hydroxymethyl group.
Industrial Production Methods
Industrial production methods for (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives, sulfonated derivatives.
Scientific Research Applications
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(3-buten-1-ynyl)-2,2’-bithiophene: A closely related compound with similar structural features.
2,2’-Bithiophene: The parent compound without the but-3-en-1-yn-1-yl and methanol groups.
5-(But-3-en-1-ynyl)-2,2’-bithiophene: Another similar compound with slight structural variations.
Uniqueness
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol is unique due to the presence of both the but-3-en-1-yn-1-yl group and the methanol group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1211-41-2 |
|---|---|
Molecular Formula |
C13H10OS2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
[5-(5-but-3-en-1-ynylthiophen-2-yl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C13H10OS2/c1-2-3-4-10-5-7-12(15-10)13-8-6-11(9-14)16-13/h2,5-8,14H,1,9H2 |
InChI Key |
OWMCNWKJRDTTBD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CC1=CC=C(S1)C2=CC=C(S2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


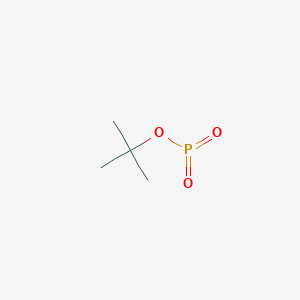
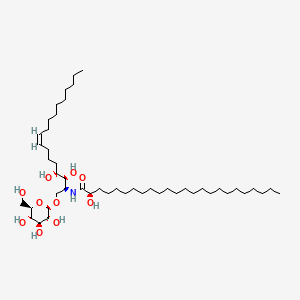
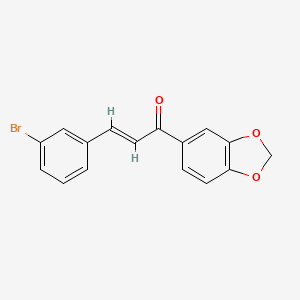
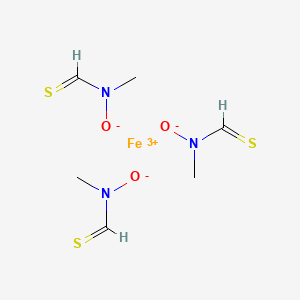
![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)

![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
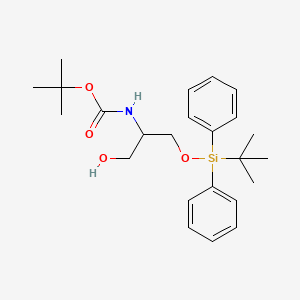
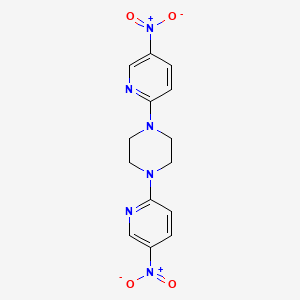
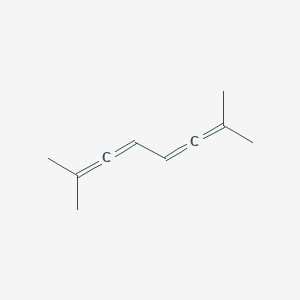
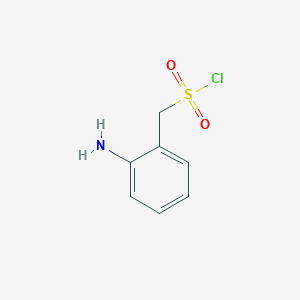
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-](/img/structure/B14139788.png)
![2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14139789.png)
